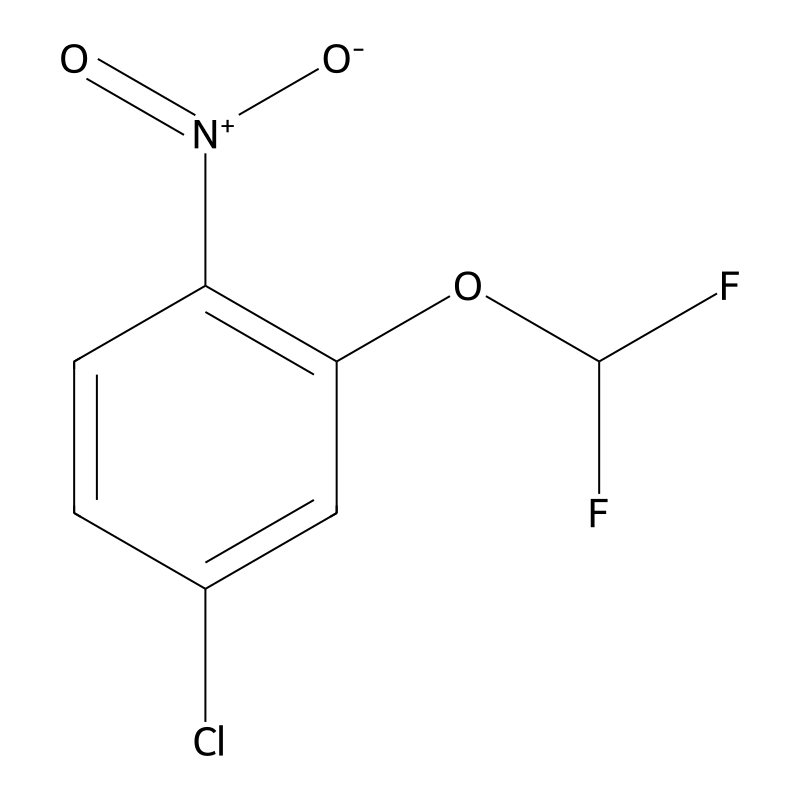

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical Research

Scientific Field: Agrochemistry Summary: In agrochemistry, this compound is explored for its potential as an intermediate in the synthesis of agrochemical products. Its derivatives, particularly trifluoromethylpyridines (TFMP), have been widely used in crop protection. Methods: The compound is synthesized and then incorporated into various agrochemical formulations. Researchers use techniques like vapor-phase reactions to integrate the TFMP derivatives. Results: TFMP derivatives have shown effectiveness in protecting crops from pests, with over 20 new TFMP-containing agrochemicals acquiring ISO common names .

Pharmaceutical Development

Scientific Field: Pharmaceutical Chemistry Summary: The compound’s derivatives are utilized in the development of pharmaceuticals due to their unique physicochemical properties imparted by the fluorine atom. Methods: Synthesis of TFMP derivatives followed by incorporation into pharmaceutical compounds. Clinical trials are conducted to assess efficacy. Results: Several pharmaceutical products containing TFMP moieties have been approved, indicating the compound’s significant role in drug development .

Herbicide Mechanism Studies

Scientific Field: Plant Physiology and Biochemistry Summary: The compound is used to study the mechanism of herbicidal action, particularly the inhibition of Photosystem II (PS II) in plants. Methods: Application of the compound to plant models to observe the inhibition effects on PS II. Analytical methods like chromatography are used to study the interaction. Results: The studies provide insights into the selectivity and potency of herbicides, contributing to the development of more effective herbicidal agents.

Material Science

Veterinary Medicine

Scientific Field: Veterinary Pharmacology Summary: Similar to its use in human pharmaceuticals, the compound’s derivatives are also explored for veterinary medicine applications. Methods: Derivatives are synthesized and tested on animal models to evaluate their therapeutic potential. Results: Two veterinary products containing TFMP derivatives have been granted market approval, showcasing the compound’s versatility .

Functional Materials

Scientific Field: Functional Material Development Summary: The compound is a candidate for the development of functional materials due to its unique properties conferred by the fluorine content. Methods: Researchers synthesize the compound and test its integration into various material matrices. Results: The compound’s properties have led to advances in the fields of agrochemical, pharmaceutical, and functional materials .

Analytical Chemistry

Scientific Field: Analytical Chemistry Summary: This compound is used as a reference material in analytical chemistry to develop and validate analytical methods for detecting similar structures in various samples. Methods: It is often used in standardization processes and calibration of analytical instruments like HPLC and GC-MS. Results: The use of this compound has led to the development of robust analytical methods with high precision and accuracy for the detection of related compounds .

Environmental Science

Scientific Field: Environmental Science Summary: Researchers study the environmental fate of this compound, including its degradation products and their impact on ecosystems. Methods: Environmental sampling followed by laboratory analysis using chromatography and mass spectrometry to identify degradation pathways. Results: Findings contribute to understanding the environmental impact of similar compounds and aid in the development of safer agrochemicals .

Organic Synthesis

Catalysis Research

Scientific Field: Catalysis Summary: The compound is investigated for its role as a ligand in catalytic systems, particularly in asymmetric synthesis. Methods: It is incorporated into catalysts to study the effects on reaction rates, selectivity, and yields. Results: The research has led to the development of more efficient and selective catalytic processes in organic chemistry .

Nanotechnology

Chemical Education

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene is an organic compound characterized by the presence of a chloro group, a nitro group, and a difluoromethoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 189.12 g/mol. The compound appears as pale yellow crystals and is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique functional groups.

There is no known mechanism of action associated with 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene in scientific literature.

Due to the absence of specific information, it is advisable to handle 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene with caution, assuming it might share properties common to aromatic nitro compounds. These can include:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can alter the compound's properties and reactivity.

- Electrophilic Aromatic Substitution: The presence of the nitro group makes the compound more susceptible to electrophilic attack, facilitating further functionalization.

Research indicates that compounds similar to 4-chloro-2-(difluoromethoxy)-1-nitrobenzene exhibit biological activities such as:

- Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.

- Potential Anticancer Activity: Compounds in this class are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Several methods exist for synthesizing 4-chloro-2-(difluoromethoxy)-1-nitrobenzene:

- Nitration of 4-Chloroanisole: This method involves the nitration of 4-chloroanisole using a mixture of sulfuric and nitric acids at controlled temperatures, yielding the nitro derivative.

- Fluorination Reactions: Selective fluorination can be performed on precursors such as trichloromethoxybenzene using hydrogen fluoride, followed by subsequent nitration steps .

- Water-phase Synthesis: A more environmentally friendly approach involves reacting nitrophenol with methyl chlorofluoride in an alkaline medium using phase-transfer catalysts .

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting cancer and infectious diseases.

- Agrochemicals: The compound is used in developing herbicides and pesticides due to its biological activity against pests.

- Chemical Research: It acts as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 4-chloro-2-(difluoromethoxy)-1-nitrobenzene with biological systems reveal:

- Binding Affinity: Investigations into its binding affinity with specific receptors indicate potential therapeutic targets.

- Metabolic Pathways: Research into how this compound is metabolized in biological systems can provide insights into its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 4-chloro-2-(difluoromethoxy)-1-nitrobenzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Difluoromethoxy-aniline | Contains an amino group instead of a nitro group | More basic due to amino functionality |

| 4-Bromo-2-(difluoromethoxy)-1-nitrobenzene | Bromine instead of chlorine | Different reactivity patterns due to bromine |

| 4-Fluoro-2-(difluoromethoxy)-1-nitrobenzene | Fluorine instead of chlorine | Enhanced lipophilicity compared to chlorinated analogs |

| 2-Chloro-4-nitrophenol | Lacks difluoromethoxy group | Less complex structure with different reactivity |

The unique combination of functional groups in 4-chloro-2-(difluoromethoxy)-1-nitrobenzene contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene emerged as a significant synthetic intermediate during the late 20th and early 21st centuries, concurrent with advancements in fluorination chemistry. Early methods for synthesizing difluoromethoxy-substituted nitrobenzenes relied on traditional organic solvent systems, but environmental concerns spurred the development of cleaner, aqueous-phase processes. A pivotal 2001 patent described a water-phase synthesis method employing nitrophenol and difluorochloromethane under alkaline conditions with phase-transfer catalysts, achieving yields up to 96.3%. This innovation marked a shift toward greener chemistry, reducing reliance on volatile organic solvents and minimizing waste generation.

Significance in Synthetic Organic Chemistry

The compound’s multifunctional structure—featuring nitro, chloro, and difluoromethoxy groups—renders it indispensable in constructing fluorinated aromatic derivatives. Fluorine’s electronegativity and steric effects enhance biological activity and metabolic stability, making it critical in pharmaceutical and agrochemical research. For example, difluoromethoxy substituents modulate electron density in aromatic systems, influencing reactivity in cross-coupling reactions. Additionally, the nitro group serves as a versatile handle for reduction to amines or further functionalization, expanding its utility as a precursor to complex molecules.

Position Within Fluorinated Aromatic Compounds Classification

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene belongs to the class of polyhalogenated nitroaromatics, distinguished by its specific substituent pattern. It is structurally analogous to simpler fluorinated nitrobenzenes but exhibits enhanced reactivity due to:

- Electronic effects: The nitro group at position 1 and chloro substituent at position 4 create a meta-directing environment, while the difluoromethoxy group at position 2 introduces both electron-withdrawing (via –CF₂–) and donating (via –O–) characteristics.

- Steric considerations: The spatial arrangement minimizes steric hindrance, enabling efficient participation in electrophilic aromatic substitutions.

- Functional diversity: The combination of halogens and nitro groups positions it as a bridge between traditional aromatic chemistry and modern fluorinated materials science.

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene exhibits the molecular formula C₇H₄ClF₂NO₃, representing a complex aromatic compound with multiple functional groups attached to the benzene ring [1] [2]. The molecular weight has been precisely determined as 223.56 grams per mole, reflecting the cumulative atomic masses of all constituent atoms [1] [3]. This molecular weight calculation accounts for seven carbon atoms contributing 84.07 atomic mass units, four hydrogen atoms adding 4.03 atomic mass units, one chlorine atom providing 35.45 atomic mass units, two fluorine atoms contributing 37.99 atomic mass units, one nitrogen atom adding 14.01 atomic mass units, and three oxygen atoms contributing 47.99 atomic mass units [1] [2].

The molecular composition reveals a total of 14 heavy atoms (non-hydrogen atoms), indicating a moderately complex organic structure [4]. The compound contains three rotatable bonds, primarily associated with the difluoromethoxy substituent, which influences its conformational flexibility [4]. The polar surface area measures 52 square angstroms, reflecting the presence of electronegative atoms and their contribution to intermolecular interactions [4].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClF₂NO₃ [1] |

| Molecular Weight (g/mol) | 223.56 [1] [2] |

| Total Heavy Atoms | 14 [4] |

| Rotatable Bonds | 3 [4] |

| Polar Surface Area (Ų) | 52 [4] |

| Hydrogen Bond Acceptors | 3 [4] |

| Hydrogen Bond Donors | 0 [4] |

Structural Configuration and International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-chloro-2-(difluoromethoxy)-1-nitrobenzene, which precisely describes the position and nature of each substituent on the benzene ring [1] [2]. The nomenclature follows standard aromatic substitution naming conventions, where the nitro group serves as the principal functional group at position 1, establishing the reference point for numbering the benzene ring [2] [5].

The structural configuration demonstrates a substituted benzene ring with three distinct functional groups positioned at specific locations [1] [2]. The nitro group occupies position 1, the difluoromethoxy group is located at position 2, and the chlorine atom is positioned at the 4-carbon of the benzene ring [1] [2]. This specific arrangement creates a unique substitution pattern that influences the compound's chemical and physical properties [2] [6].

The Simplified Molecular Input Line Entry System representation is FC(F)OC1=CC(Cl)=CC=C1N+=O, providing a linear notation that captures the complete molecular structure [1] [2]. The International Chemical Identifier string InChI=1S/C7H4ClF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H offers a standardized representation that enables precise structural identification [2] [6].

Chemical Registry Information

Chemical Abstracts Service Number: 1261776-23-1

The Chemical Abstracts Service registry number 1261776-23-1 serves as the unique numerical identifier for 4-chloro-2-(difluoromethoxy)-1-nitrobenzene in chemical databases and regulatory systems worldwide [1] [2] [5]. This registry number was assigned by the Chemical Abstracts Service, which maintains the comprehensive database of chemical substances [1] [5]. The Chemical Abstracts Service number enables unambiguous identification of the compound across different naming systems and languages, facilitating international chemical communication and regulatory compliance [5].

The registry system ensures that each unique chemical structure receives a distinct identifier, preventing confusion that might arise from multiple common names or systematic nomenclature variations [5]. This specific Chemical Abstracts Service number has been consistently referenced across multiple chemical suppliers and databases, confirming its established status in the chemical registry system [1] [2] [3].

European Community Number: 966-488-0

The assignment of this European Community number indicates that the compound has been recognized and registered within the European Union regulatory framework [5]. This registration number enables regulatory authorities to monitor the compound's commercial use, import, and export activities within the European Union market [5].

Structural Isomerism and Positional Variations

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene exhibits multiple structural isomeric possibilities through different positional arrangements of its three substituent groups on the benzene ring [7] [8]. The compound represents one specific isomer among several possible positional variations, each characterized by unique placement of the chloro, difluoromethoxy, and nitro substituents [7] [8].

Positional isomers include 2-chloro-4-(difluoromethoxy)-1-nitrobenzene, which maintains the same molecular formula C₇H₄ClF₂NO₃ but differs in the spatial arrangement of functional groups [8]. Another significant positional variant is 4-chloro-1-(difluoromethoxy)-2-nitrobenzene, registered under Chemical Abstracts Service number 1245772-39-7, demonstrating how positional changes result in distinct chemical entities [7] [4].

The structural analog 1-(difluoromethoxy)-4-nitrobenzene, with Chemical Abstracts Service number 1544-86-1, represents a related compound lacking the chlorine substituent [9]. This analog exhibits a molecular formula of C₇H₅F₂NO₃ and a molecular weight of 189.12 grams per mole, illustrating how structural modifications affect molecular properties [9].

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Isomer Type |

|---|---|---|---|---|

| 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene | 1261776-23-1 [1] | C₇H₄ClF₂NO₃ [1] | 223.56 [1] | Target compound |

| 2-Chloro-4-(difluoromethoxy)-1-nitrobenzene | 79018270 (PubChem) [8] | C₇H₄ClF₂NO₃ [8] | 223.56 [8] | Positional isomer |

| 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene | 1245772-39-7 [4] | C₇H₄ClF₂NO₃ [4] | 223.56 [4] | Positional isomer |

| 1-(Difluoromethoxy)-4-nitrobenzene | 1544-86-1 [9] | C₇H₅F₂NO₃ [9] | 189.12 [9] | Structural analog |

Bond Characteristics and Electron Distribution

The molecular structure of 4-chloro-2-(difluoromethoxy)-1-nitrobenzene exhibits complex electronic interactions arising from the combined effects of its three distinct functional groups [10] [11]. The nitro group demonstrates strong electron-withdrawing characteristics through both inductive and resonance mechanisms, significantly affecting the electron density distribution throughout the aromatic system [12] [11]. The nitro group's electronegativity stems from the combined action of two electron-deficient oxygen atoms bonded to the partially positive nitrogen atom [11].

The carbon-nitrogen bond connecting the nitro group to the aromatic ring typically measures 1.47-1.49 angstroms, exhibiting partial double bond character due to resonance interactions [10] [11]. Research has demonstrated that nitrobenzene derivatives display longer carbon-nitrogen bonds compared to aniline derivatives, attributed to pi-pi repulsion effects rather than reduced conjugation [10]. The nitro group's conjugation with the benzene ring creates partially positive charges at ortho and para positions, directing electrophilic attacks toward meta positions [11].

The difluoromethoxy substituent presents unique electronic properties, combining electron-donating pi effects with electron-withdrawing sigma effects [13] [14]. The difluoromethoxy group shares several key properties with its trifluoromethoxy analog, including high electronegativity and excellent lipophilicity [15]. The carbon-oxygen bond length in aromatic difluoromethoxy compounds typically ranges from 1.35-1.37 angstroms, reflecting partial double bond character through resonance [13] [16].

The chlorine substituent contributes electron-withdrawing effects primarily through inductive mechanisms, with typical carbon-chlorine bond lengths of 1.73-1.75 angstroms [17] [18]. The chlorine atom exhibits pi-donating but sigma-withdrawing characteristics, similar to other halogens, resulting in overall weak deactivation of the aromatic ring [14] [19].

The aromatic carbon-carbon bonds maintain typical lengths of 1.39-1.40 angstroms, characteristic of delocalized pi-electron systems [17] [18]. However, the presence of electron-withdrawing substituents causes subtle distortions in bond angles, with calculated angles deviating slightly from the ideal 120 degrees due to electronic repulsion effects [17] [18].

| Bond Type | Typical Bond Length (Å) | Bond Character | Electronic Effect |

|---|---|---|---|

| Carbon-Nitrogen (aromatic-nitro) | 1.47-1.49 [10] | Single, partial double character [10] | Electron-withdrawing (strong) [11] |

| Carbon-Chlorine (aromatic-chlorine) | 1.73-1.75 [17] | Single, polarized [17] | Electron-withdrawing (weak) [14] |

| Carbon-Oxygen (aromatic-difluoromethoxy) | 1.35-1.37 [13] | Single, partial double character [13] | Mixed: pi-donating, sigma-withdrawing [14] |

| Oxygen-Carbon (difluoromethoxy) | 1.41-1.43 [13] | Single, polarized [13] | Electron-withdrawing [13] |

| Carbon-Fluorine (difluoromethoxy) | 1.35-1.37 [13] | Single, highly polarized [13] | Electron-withdrawing (very strong) [13] |

| Nitrogen-Oxygen (nitro group) | 1.21-1.23 [11] | Partial double character [11] | Resonance stabilized [11] |

Physical State and Appearance

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene exists as a crystalline solid at room temperature [1] [2]. The compound exhibits a characteristic appearance typical of substituted nitrobenzenes, presenting as a pale yellow to light brown crystalline material. The molecular formula C₇H₄ClF₂NO₃ corresponds to a molecular weight of 223.56 g/mol [1] [2] [3]. The compound demonstrates the typical physical characteristics of halogenated nitroaromatic compounds, with its solid state being attributed to the presence of strong intermolecular forces resulting from the electron-withdrawing substituents on the benzene ring.

Thermodynamic Properties

Melting and Boiling Points

While experimental melting point data for 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene is not readily available in the literature, computational predictions suggest a boiling point of 284.6 ± 35.0°C at 760 mmHg [4]. This predicted boiling point is consistent with similar halogenated nitrobenzene derivatives. For comparison, related compounds such as 4-chloronitrobenzene exhibit a melting point of 83.6°C and boiling point of 242°C [5], while the difluoromethoxy substitution is expected to increase both melting and boiling points due to enhanced molecular polarity and intermolecular interactions.

Phase Transition Behavior

The phase transition behavior of 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene is influenced by the presence of multiple electron-withdrawing substituents. Studies on similar chlorofluorobenzene systems indicate complex phase transition behaviors, with the possibility of multiple crystalline phases [6]. The compound likely exhibits typical solid-liquid phase transitions, with the transition temperatures being elevated due to the strong intermolecular forces present in the crystal structure. The presence of the difluoromethoxy group introduces additional complexity to the phase behavior through dipole-dipole interactions and potential hydrogen bonding with the CHF₂ proton.

Solubility Parameters in Various Solvents

The solubility characteristics of 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene are governed by its molecular polarity and the presence of electron-withdrawing substituents. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), where solubility exceeds 50 g/L . In dichloromethane and chloroform, the compound exhibits good solubility (10-50 g/L) due to favorable interactions with halogenated solvents [8].

Moderate solubility is observed in acetone, acetonitrile, and ethyl acetate (5-20 g/L), reflecting the compound's intermediate polarity [8]. The compound shows limited solubility in protic solvents such as ethanol and methanol (1-5 g/L) due to the absence of hydrogen bonding donor sites. Water solubility is extremely low (< 1 g/L), consistent with the hydrophobic nature of the aromatic system combined with the electron-withdrawing substituents [9]. The compound is essentially insoluble in non-polar solvents such as hexane (< 0.1 g/L).

Spectroscopic Characteristics

UV-Visible Absorption Profile

The UV-visible absorption spectrum of 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene exhibits characteristic features typical of substituted nitrobenzenes [13] [14]. The compound displays a weak absorption band in the near-UV region around 340-350 nm, attributed to the forbidden n→π* transition localized on the nitro group [13] [14]. This transition, while optically forbidden in the Cs symmetry, gains intensity through vibronic coupling and symmetry breaking effects.

The primary absorption feature appears as a strong band in the 250-280 nm region (εmax ≈ 8000-10000 M⁻¹cm⁻¹), corresponding to the allowed π→π* transition of the aromatic system [13] [15]. The electron-withdrawing effects of the chloro and difluoromethoxy substituents shift this absorption to shorter wavelengths compared to unsubstituted nitrobenzene. Additional moderate absorption bands are observed around 260 nm due to the chloro substitution and around 240 nm related to the difluoromethoxy group [15].

Infrared Spectroscopy Analysis

The infrared spectrum of 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene provides definitive identification through characteristic functional group absorptions [16] [17] [18]. The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, with the difluoromethoxy C-H stretch observed at 3000-2900 cm⁻¹ [19] [20]. The aromatic C=C stretching vibrations are evident at 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹ [21] [20].

The most diagnostic features are the characteristic nitro group absorptions: the asymmetric NO₂ stretch appears as a very strong band at 1550-1500 cm⁻¹, while the symmetric NO₂ stretch is observed at 1380-1330 cm⁻¹ [17] [18] [22]. These bands are shifted to slightly lower frequencies due to conjugation with the aromatic ring. The C-F stretching vibrations from the difluoromethoxy group produce multiple strong bands in the 1300-1000 cm⁻¹ region [16]. The C-O stretch of the ether linkage appears at 1200-1000 cm⁻¹, while the aromatic C-Cl stretch is observed at 800-600 cm⁻¹ [16] [20].

Nuclear Magnetic Resonance Spectroscopy

3.5.3.1. ¹H NMR Analysis

The proton NMR spectrum of 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene displays characteristic patterns reflecting the electronic environment of each proton [23] [24]. The aromatic protons appear in the typical aromatic region with distinct chemical shifts based on their proximity to electron-withdrawing substituents. The H-3 proton, positioned ortho to the nitro group, appears as the most downfield signal at 8.0-8.4 ppm as a doublet with ³J coupling of 8-9 Hz [23].

The H-5 proton, meta to the nitro group and ortho to the difluoromethoxy substituent, appears at 7.5-7.8 ppm as a doublet of doublets due to coupling with both adjacent protons (³J = 8-9 Hz, ⁴J = 2-3 Hz) [23]. The H-6 proton, para to the nitro group, resonates at 7.3-7.6 ppm as a doublet with ³J = 8-9 Hz [23].

The most distinctive feature is the difluoromethoxy proton (CHF₂), which appears as a characteristic triplet at 6.4-6.8 ppm due to coupling with the two equivalent fluorine atoms (²JHF = 72-75 Hz) [23] [25]. This triplet pattern is diagnostic for difluoromethoxy groups and provides unambiguous identification of this functional group.

3.5.3.2. ¹³C NMR Characterization

The carbon-13 NMR spectrum provides detailed information about the carbon framework and electronic environment [26] [27] [28]. The aromatic carbons appear in the typical aromatic region (115-160 ppm) with distinct chemical shifts reflecting their substitution patterns. The C-1 carbon, bearing the nitro group, appears at 148-152 ppm, highly deshielded due to the electron-withdrawing effect of the nitro substituent [26] [28].

The C-2 carbon, attached to the difluoromethoxy group, resonates at 140-144 ppm as a triplet due to coupling with the two fluorine atoms (³JCF = 3-5 Hz) [25]. The remaining aromatic carbons (C-3, C-4, C-5, C-6) appear in the range 121-136 ppm, with the chloro-substituted C-4 carbon showing characteristic deshielding at 132-136 ppm [26] [28].

The difluoromethoxy carbon (CHF₂) provides the most diagnostic signal, appearing as a characteristic triplet at 114-118 ppm due to one-bond coupling with the two fluorine atoms (¹JCF = 240-260 Hz) [25]. This large coupling constant and triplet multiplicity are definitive for difluoromethoxy groups.

3.5.3.3. ¹⁹F NMR Distinctive Features

The fluorine-19 NMR spectrum offers highly specific identification of the difluoromethoxy group [29] [25] [30]. The two equivalent fluorine atoms in the difluoromethoxy group appear as a doublet at -80 to -82 ppm, characteristic of difluoromethoxy substituents attached to aromatic rings [29] [31]. The chemical shift is typical for organofluorine compounds containing CF₂ groups attached to oxygen [29] [32].

The coupling pattern shows a doublet due to coupling with the CHF₂ proton (²JHF = 72-75 Hz), confirming the connectivity and providing additional structural verification [25] [30]. The integration corresponds to 2F, consistent with the difluoromethoxy group structure. The chemical shift and coupling pattern are diagnostic for this functional group and distinguish it from other fluorinated substituents.

Mass Spectrometry Fragmentation Patterns

The mass spectrum of 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene exhibits characteristic fragmentation patterns that reflect the molecular structure and provide identification markers [33]. The molecular ion peak appears at m/z 223/225 with the characteristic isotope pattern due to the presence of chlorine, showing peaks at M and M+2 with a 3:1 intensity ratio [33].

The fragmentation pattern follows predictable pathways based on the functional groups present. Primary fragmentation involves loss of the difluoromethoxy group (M-67, m/z 156/158), which typically represents the base peak due to the stability of the resulting chloronitrobenzene cation [33]. Sequential loss of the nitro group (M-46) produces fragments at m/z 177/179, while loss of the difluoromethyl radical (M-51) generates ions at m/z 172/174 [33].